molecular formula C19H27N3O3 B2672771 1-(3,4-Dimethoxybenzyl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea CAS No. 1396856-67-9

1-(3,4-Dimethoxybenzyl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea

Número de catálogo B2672771
Número CAS: 1396856-67-9
Peso molecular: 345.443
Clave InChI: VKHGDMWIKHSCCV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(3,4-Dimethoxybenzyl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea, also known as DPU-4, is a small molecule inhibitor that has been developed for the treatment of cancer. It belongs to the class of compounds known as protein kinase inhibitors, which have shown great promise in the field of oncology.

Aplicaciones Científicas De Investigación

Structure-Activity Relationships in Urea Derivatives

1-(3,4-Dimethoxybenzyl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea, and related compounds, have been extensively studied for their structure-activity relationships, particularly as inhibitors of soluble epoxide hydrolase (sEH). The oral administration of these urea inhibitors has shown substantial pharmacokinetic improvements and potent activity in reducing inflammatory pain in vivo. For example, specific urea derivatives displayed a remarkable increase in potency and pharmacokinetic parameters, significantly outperforming traditional pain management options like morphine in certain models. This highlights the potential of such compounds in developing new analgesic drugs (T. Rose et al., 2010).

Pharmacokinetics and Metabolic Studies

Further exploration into the metabolic pathways and pharmacokinetics of related compounds, such as novel inhibitors of the "funny" current channel (If channel) in the heart, underscores the relevance of these urea derivatives in therapeutic applications. Identifying human metabolites of these compounds and understanding their renal and hepatic excretion processes provide critical insights for drug development, especially for conditions like stable angina and atrial fibrillation (K. Umehara et al., 2009).

Self-Assembly and Molecular Devices

The study of heterocyclic ureas has also delved into their ability to undergo self-assembly, forming complex structures with potential applications in nanotechnology and material science. These compounds can equilibrate between simple foldamers and multiply hydrogen-bonded sheetlike structures, offering a unique approach to creating self-assembling materials (P. Corbin et al., 2001).

Anti-HIV Activity

In the realm of infectious diseases, certain urea derivatives have been synthesized and evaluated for their anti-HIV-1 activity, showcasing the versatility of these compounds. These studies highlight the potential of urea derivatives in contributing to the development of novel antiretroviral therapies, offering insights into structure-activity relationships and paving the way for future drug discovery (N. Sakakibara et al., 2015).

Neuropharmacological Applications

Research into the role of orexin-1 receptor mechanisms on compulsive food consumption presents another avenue where urea derivatives show therapeutic promise. The evaluation of selective antagonists in animal models of binge eating has elucidated the significant role of orexin-1 receptor pathways in compulsive behavior, suggesting potential applications in treating eating disorders and related conditions (L. Piccoli et al., 2012).

Propiedades

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-(4-piperidin-1-ylbut-2-ynyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-24-17-9-8-16(14-18(17)25-2)15-21-19(23)20-10-4-7-13-22-11-5-3-6-12-22/h8-9,14H,3,5-6,10-13,15H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHGDMWIKHSCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCC#CCN2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxybenzyl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.